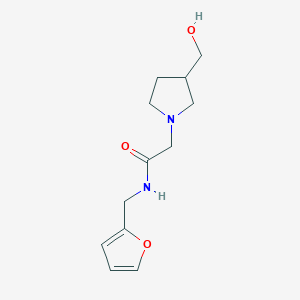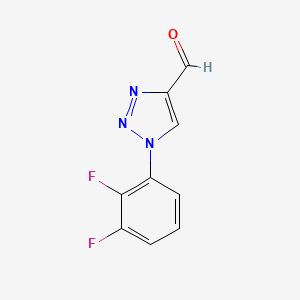![molecular formula C10H14ClNOS B1467312 {1-[(5-Chlorthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250969-20-0](/img/structure/B1467312.png)
{1-[(5-Chlorthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol
Übersicht
Beschreibung
The compound “{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has a chloro group attached to the thiophene ring and a hydroxyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The pyrrolidine and thiophene rings likely contribute to the overall stability of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The chloro group might make the compound susceptible to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Materialentwicklung
Diese Verbindung wurde bei der Synthese von Materialien mit potenziellen nichtlinearen optischen Eigenschaften eingesetzt. Solche Materialien sind entscheidend für die Entwicklung neuer photonischer Technologien, darunter optische Schalter, Modulatoren und Frequenzwandler . Die Fähigkeit, hochwertige Einkristalle durch langsame Verdampfungstechniken zu züchten, verbessert die praktischen Anwendungen in Geräten, die eine präzise Steuerung des Lichts erfordern.
Allosterische Modulation von Muskarinrezeptoren
Forschungsergebnisse zeigen, dass Derivate dieser Verbindung als positive allosterische Modulatoren für Muskarin-M3-Rezeptoren wirken können . Diese Anwendung ist in der Pharmakologie von Bedeutung, da sie zur Entwicklung neuer Medikamente führen kann, die diese Rezeptoren modulieren, die eine wichtige Rolle bei der Behandlung von Erkrankungen wie überaktiver Blase und gastrointestinalen Störungen spielen.
Kristalltechnik und -design
Die strukturellen Merkmale der Verbindung machen sie für Kristalltechnik-Zwecke geeignet. Sie kann zur Gestaltung und Züchtung neuartiger organischer Kristalle mit gewünschten physikalischen und chemischen Eigenschaften verwendet werden . Diese Kristalle können in verschiedenen Bereichen eingesetzt werden, darunter Halbleiter, Katalyse und Sensortechnologien.
Wirkmechanismus
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream effects on gene expression . Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces optimal biological activity without causing toxicity.
Metabolic Pathways
{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological targets . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVHMOIVMRJLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)


![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
